Stearoylcarnitine
Overview
Description
Stearoylcarnitine, also known as octadecanoylcarnitine, is a long-chain acylcarnitine. It is an endogenous metabolite found in humans and other mammals. This compound plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process essential for energy production .
Mechanism of Action
Target of Action
Stearoylcarnitine is a long-chain acylcarnitine that plays a significant role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . It has been identified as a potential causal circulating metabolite associated with allergic diseases such as asthma .
Mode of Action
This compound interacts with its targets, primarily the enzymes involved in fatty acid metabolism, to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondria . This process involves the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial metabolism of fatty acids . It plays a pivotal role in the β-oxidation of fatty acids, a process that results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP .
Pharmacokinetics
The homeostasis of this compound is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of this compound and its esters are maintained within relatively narrow limits for normal biological functioning .
Result of Action
The action of this compound results in the efficient transport of long-chain fatty acids into the mitochondria for β-oxidation . This process is critical for energy production in cells. Disturbances in this process, such as in conditions of carnitine insufficiency, result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of substrates and the expression of enzymes involved in fatty acid metabolism can impact the function of this compound . Additionally, certain pathological conditions, such as carnitine palmitoyltransferase II deficiency, can lead to significant changes in the levels of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoylcarnitine can be synthesized through the esterification of stearic acid with L-carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The product is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Stearoylcarnitine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Palmitoylcarnitine: Similar in structure but has a shorter fatty acid chain (16 carbons).
Oleoylcarnitine: Contains an unsaturated fatty acid chain.
Myristoylcarnitine: Has an even shorter fatty acid chain (14 carbons).
Uniqueness: Stearoylcarnitine is unique due to its long saturated fatty acid chain (18 carbons), which makes it particularly effective in the transport and metabolism of long-chain fatty acids. This property is crucial for energy production in tissues with high metabolic demands, such as the heart and skeletal muscles .
Biological Activity
Stearoylcarnitine, a derivative of carnitine, plays a significant role in lipid metabolism and has garnered attention for its potential biological activities. This compound is formed through the esterification of stearic acid with carnitine and is involved in the transport of fatty acids into the mitochondria for β-oxidation. Recent studies have highlighted its relevance in various metabolic processes and its implications in health and disease.
Metabolic Role
This compound is primarily involved in the metabolism of fatty acids. It facilitates the transport of long-chain fatty acids across the mitochondrial membrane, which is essential for energy production. Research indicates that this compound levels are altered in various pathological conditions, suggesting its potential as a biomarker for metabolic disorders.
Table 1: Role of this compound in Metabolism
Function | Description |
---|---|
Fatty Acid Transport | Transports long-chain fatty acids into mitochondria |
Energy Production | Supports β-oxidation of fatty acids |
Biomarker Potential | Altered levels associated with metabolic disorders |
Clinical Implications
- Hypertension : A study identified this compound as specifically enriched in patients with secondary hypertension (SDH), indicating its potential role in differentiating between hypertension subtypes . The study utilized multivariate analysis to reveal distinct metabolic patterns associated with different hypertension classifications.
- Frailty and Sarcopenia : In older adults, this compound levels were linked to frailty and sarcopenia, suggesting that it may serve as a metabolic marker for these conditions. The study assessed various metabolites and found that higher levels of certain acylcarnitines, including this compound, were associated with frailty .
- Acne Vulgaris : Emerging research has indicated a possible relationship between this compound and acne vulgaris pathogenesis. The compound may influence inflammatory pathways that are critical in acne development .
Case Studies
Case studies have illustrated the diverse biological activities of this compound:
- Cardiovascular Health : In a cohort study, elevated levels of this compound were associated with increased cardiovascular risk factors. Patients exhibiting high concentrations showed impaired mitochondrial function, highlighting the compound's role in cardiovascular health .
- Metabolic Syndrome : Another case study involving patients with metabolic syndrome revealed that this compound levels were significantly altered compared to healthy controls. This suggests its potential use as a diagnostic marker for metabolic dysfunctions .
The biological activity of this compound can be attributed to several mechanisms:
- Mitochondrial Function : By facilitating fatty acid transport into mitochondria, this compound enhances mitochondrial oxidative metabolism, which is crucial for ATP production.
- Inflammatory Response Modulation : this compound may influence inflammatory pathways, particularly through its interaction with immune cells. Elevated levels have been linked to increased inflammatory markers in various studies.
- Gut Microbiota Interaction : Recent findings suggest that this compound might interact with gut microbiota, influencing metabolic profiles and systemic inflammation .
Properties
IUPAC Name |
(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHNLNTJNMAEE-HSZRJFAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314733 | |
Record name | (-)-Stearoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-09-5 | |
Record name | (-)-Stearoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Stearoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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